molecular formula C19H15BrN2O6 B4943383 N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine

N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine

Cat. No. B4943383
M. Wt: 447.2 g/mol
InChI Key: MNDHWZQHWVIVQO-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine, also known as BzATP, is a potent agonist of the P2X7 receptor. This receptor is found in immune cells and plays a crucial role in the regulation of inflammation and immunity. BzATP has been widely used in scientific research to study the mechanisms of the P2X7 receptor and its effects on various biological processes.

Mechanism of Action

N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine acts as an agonist of the P2X7 receptor, which is a ligand-gated ion channel that is primarily expressed in immune cells. When N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine binds to the receptor, it induces the opening of a pore in the cell membrane, allowing the influx of calcium ions and the efflux of potassium ions. This can lead to the activation of various signaling pathways and the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. Some of the key effects include the induction of apoptosis, the release of pro-inflammatory cytokines and chemokines, the activation of inflammasomes, and the modulation of ion channels and transporters. N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine has also been shown to play a role in the regulation of immune cell migration and phagocytosis.

Advantages and Limitations for Lab Experiments

N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine is a highly potent and selective agonist of the P2X7 receptor, making it a valuable tool for studying the receptor and its effects on various biological processes. However, it is important to note that N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine can also activate other P2X receptors and may have off-target effects in some cell types. Additionally, N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine is relatively unstable and can degrade over time, requiring careful storage and handling.

Future Directions

There are many potential future directions for research on N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine and the P2X7 receptor. Some possible areas of focus include the development of more selective P2X7 agonists and antagonists, the investigation of the role of the P2X7 receptor in various disease states, and the exploration of the potential therapeutic applications of P2X7 modulators. Additionally, further research is needed to fully understand the mechanisms of action of N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine and the P2X7 receptor, as well as their interactions with other signaling pathways and molecules.

Synthesis Methods

N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic synthesis. One common method involves the reaction of 2-amino-3-(1,3-benzodioxol-5-yl)acrylic acid with 4-bromobenzoyl chloride in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then coupled with glycine using a similar procedure.

Scientific Research Applications

N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine has been extensively used in scientific research to study the P2X7 receptor and its effects on various biological processes. Some of the key areas of research include inflammation, immunity, apoptosis, and cancer. For example, N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine has been shown to induce the release of pro-inflammatory cytokines and chemokines in immune cells, which can contribute to the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine has also been shown to play a role in the regulation of apoptosis in various cell types, including cancer cells.

properties

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O6/c20-13-4-2-12(3-5-13)18(25)22-14(19(26)21-9-17(23)24)7-11-1-6-15-16(8-11)28-10-27-15/h1-8H,9-10H2,(H,21,26)(H,22,25)(H,23,24)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDHWZQHWVIVQO-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCC(=O)O)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCC(=O)O)/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine

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